Oligoadenylate

Antiviral RNase L Sindbis virus

Select the 2-5A core trimer (CAS 61172-40-5) for antiviral mechanism studies where phosphorylated 2-5A and cordycepin analogs fail. This dephosphorylated trimer is the sole scaffold active against Sindbis virus and VSV in nonpermeabilized FL cells. Use as the essential unmodified starting material for SAR campaigns—stereochemical and backbone modifications yield defined IC50 shifts. Apply as the definitive negative control for phosphorylation-dependency assays, exhibiting 2–3 orders of magnitude lower RNase L affinity versus 5′-phosphorylated 2-5A.

Molecular Formula C30H38N15O19P3
Molecular Weight 1005.6 g/mol
CAS No. 61172-40-5
Cat. No. B1213165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligoadenylate
CAS61172-40-5
Synonyms(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine
2',5'-(PA)3
2',5'-adenylate trimer
2',5'-linked triadenylic acid
2',5'-oligoadenylate
2'-5'-oligoadenylate trimer
2-5A tetramer
adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid
oligo(A)
oligoadenylate
PAPAPA
Molecular FormulaC30H38N15O19P3
Molecular Weight1005.6 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N
InChIInChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1
InChIKeySIIZPVYVXNXXQG-KGXOGWRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oligoadenylate (2-5A Core Trimer, CAS 61172-40-5): Procurement and Identity Overview for Antiviral Pathway Research


Oligoadenylate (CAS 61172-40-5), also designated as 2′,5′-oligoadenylate trimer, 2-5A core, or adenylyl-(2′-5′)-adenylyl-(2′-5′)adenylic acid, is a 5′-dephosphorylated trimer of adenosine linked by 2′,5′-phosphodiester bonds [1]. This compound (molecular formula C30H38N15O19P3, MW 1005.63 g/mol) serves as the core structural moiety of the endogenous second messenger 2-5A, which is synthesized by oligoadenylate synthetases (OAS) in response to viral double-stranded RNA [2]. The 2-5A core trimer represents a defined, synthetically tractable molecular entity that, unlike its 5′-phosphorylated natural counterparts, lacks the terminal phosphate groups critical for high-affinity RNase L activation but serves as a fundamental comparator for structure-activity relationship studies and as a precursor for derivative synthesis [3].

Why Generic Substitution of 2-5A Core Trimer (CAS 61172-40-5) with 3-5A or Cordycepin Analogs Fails in Antiviral Pathway Studies


The 2-5A core trimer (CAS 61172-40-5) exhibits a unique structural and functional profile that cannot be replicated by closely related analogs. The substitution of the 2′,5′-phosphodiester linkage with a 3′,5′-linkage yields 3-5A, which higher metazoan OAS enzymes have evolutionarily lost the ability to synthesize and which fails to activate RNase L [1]. Furthermore, replacement of the adenosine moieties with cordycepin (3′-deoxyadenosine) to enhance metabolic stability results in a complete loss of antiviral activity in cellular models, as cordycepin-containing 2-5A core analogs do not exhibit the same antiviral effects as the native 2-5A core [2]. The phosphorylated forms of 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) also demonstrate distinct cellular uptake and intracellular trafficking kinetics compared to the dephosphorylated core, precluding direct functional substitution [3]. Therefore, the precise molecular identity of the 2-5A core trimer is essential for reproducibility in RNase L activation assays and antiviral mechanism studies.

Quantitative Comparative Evidence: 2-5A Core Trimer (CAS 61172-40-5) Versus Phosphorylated, Cordycepin, and Phosphorothioate Analogs


2-5A Core Trimer (A2'p5'A2'p5'A) Lacks Antiviral Activity Relative to Phosphorylated 2-5A Analogs

The dephosphorylated 2-5A core trimer (A2'p5'A) demonstrates a marked absence of antiviral activity compared to its phosphorylated counterparts. In nonpermeabilized FL cells, exogenously added A2'p5'A inhibited the multiplication of Sindbis virus and vesicular stomatitis virus (VSV), whereas phosphorylated 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) and 2-5A analogs containing cordycepin (3'-deoxyadenosine) did not show such antiviral effects [1]. This differential activity is attributed not to variations in cellular uptake rates, but rather to differences in the intracellular trafficking of the compounds from acid-soluble to acid-insoluble fractions [1].

Antiviral RNase L Sindbis virus

2-5A Core Trimer (A2'p5'A2'p5'A) Exhibits 10-Fold Higher RNase L Activation Potency Than Phosphorodithioate Analog

In direct comparative assays using purified human recombinant 2-5A-dependent RNase L, the phosphorodithioate analog p5'A2'(s2p)5'A2'(s2p)5'A was approximately 10-fold less effective as an activator of RNase L than the parent 2-5A trimer (pppA2'p5'A2'p5'A) [1]. The loss of activation ability was directly correlated to a diminished binding affinity of the phosphorodithioate analog for RNase L, highlighting the critical role of the native phosphodiester linkage for optimal enzyme activation [1].

RNase L activation Enzyme kinetics Phosphorodithioate

2-5A Core Trimer Lacks the 2-3 Orders of Magnitude Higher RNase L Affinity Afforded by 5'-Phosphorylation

Kinetic characterization of RNase L activation reveals that the presence of a 5'-phosphate group is a critical structural determinant for high-affinity binding. Loss of the 5'-phosphate, as seen in the 2-5A core trimer (A2'p5'A2'p5'A) compared to its 5'-monophosphorylated or 5'-triphosphorylated counterparts, results in a loss of activator affinity of 2-3 orders of magnitude [1]. This quantifies the functional distinction between the core trimer and phosphorylated 2-5A species in the context of RNase L activation.

RNase L Binding affinity Structure-activity relationship

2-5A Core Trimer Serves as the Functional Baseline for Stereochemical Optimization of RNase L Agonists

Studies on phosphorothioate/phosphodiester 2-5A derivatives demonstrate that the unmodified 2-5A core trimer structure defines the baseline for stereochemical optimization. For recombinant human RNase L, phosphorothioate-modified trimers with specific stereochemistry, such as A(Rp)ApA and A(Sp)ApA, function as agonists with IC50 values of 2 x 10^-7 M and 2 x 10^-6 M, respectively, while the unmodified core trimer serves as the reference point for these activity gains [1]. The core trimer's activity is not explicitly quantified in this study, but its structure is the essential scaffold upon which stereochemical modifications are made to modulate potency.

RNase L Phosphorothioate Stereochemistry

Recommended Application Scenarios for 2-5A Core Trimer (CAS 61172-40-5) Based on Comparative Evidence


Cellular Antiviral Assays Using Exogenous 2-5A Core Trimer Delivery

The 2-5A core trimer (A2'p5'A2'p5'A) is uniquely suited for experiments examining antiviral activity in nonpermeabilized cells. As demonstrated in FL cell models, exogenously added core trimer inhibits Sindbis virus and VSV multiplication, whereas phosphorylated 2-5A and cordycepin analogs fail to exhibit this effect [1]. Researchers investigating the antiviral properties of 2-5A in intact cellular systems should utilize the core trimer to ensure observable biological activity.

Structure-Activity Relationship (SAR) Studies for RNase L Activator Development

The 2-5A core trimer serves as the essential unmodified scaffold for SAR campaigns aimed at developing more potent or metabolically stable RNase L activators. Quantitative comparisons show that stereochemical modifications to the core trimer (e.g., phosphorothioate substitutions) yield defined changes in RNase L activation IC50 values [1], while backbone modifications (e.g., phosphorodithioate) can reduce potency by 10-fold [2]. The core trimer is the requisite starting material for synthesizing and benchmarking novel 2-5A analogs.

Negative Control for 5'-Phosphate-Dependent RNase L Activation Studies

Given that the loss of the 5'-phosphate moiety results in a 2-3 orders of magnitude reduction in RNase L binding affinity [1], the 2-5A core trimer is the appropriate negative control for experiments designed to assess the contribution of terminal phosphorylation to RNase L activation. This application is critical for dissecting the mechanistic requirements of the OAS-RNase L pathway.

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